molecular formula C7H6F6O2 B1305506 2,2,3,4,4,4-Hexafluorobutyl acrylate CAS No. 54052-90-3

2,2,3,4,4,4-Hexafluorobutyl acrylate

Cat. No. B1305506
CAS RN: 54052-90-3
M. Wt: 236.11 g/mol
InChI Key: LMVLEDTVXAGBJV-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA) is used for the preparation of new building’s exterior paint with high weather resistance, anti-fouling, and self-cleaning .


Synthesis Analysis

Fluorinated polyacrylate elastomers can be synthesized via emulsion polymerization using an adjustable amphiphilic star macro-reversible addition-fragmentation chain-transfer (macro-RAFT) agent as a surfactant . The emulsion polymerization of 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) and butyl acrylate (BA) is conducted using the amphiphilic star macro-RAFT agents .


Molecular Structure Analysis

The linear formula of 2,2,3,4,4,4-Hexafluorobutyl acrylate is H2C=CHCO2CH2CF2CH(F)CF3 .


Chemical Reactions Analysis

The synthesis of poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) thin films can be achieved using the plasma-enhanced chemical vapor deposition (PECVD) method .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,3,4,4,4-Hexafluorobutyl acrylate include a refractive index of n20/D 1.352 (lit.), a boiling point of 40-43 °C/8 mmHg (lit.), and a density of 1.389 g/mL at 25 °C (lit.) .

Safety And Hazards

2,2,3,4,4,4-Hexafluorobutyl acrylate is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of 2,2,3,4,4,4-Hexafluorobutyl acrylate could involve its use in the preparation of new building’s exterior paint with high weather resistance, anti-fouling, and self-cleaning . Additionally, it could be used in the synthesis of novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) (PAA-b-PHFBA-b-PAA) tri-block copolymers .

properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O2/c1-2-4(14)15-3-6(9,10)5(8)7(11,12)13/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVLEDTVXAGBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86227-80-7
Record name 2,2,3,4,4,4-Hexafluorobutyl acrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86227-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10379310
Record name 1H,1H,3H-Perfluorobutyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,4,4,4-Hexafluorobutyl acrylate

CAS RN

54052-90-3
Record name 1H,1H,3H-Perfluorobutyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4,4,4-hexafluorobutyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes HFBA valuable in material science?

A1: HFBA's incorporation significantly enhances the hydrophobicity of materials. This is attributed to the low surface energy of the -CF3 end group within its structure. [] For instance, when applied as a thin film using Plasma Enhanced Chemical Vapor Deposition (PECVD), it renders surfaces superhydrophobic, achieving water contact angles exceeding 150 degrees. []

Q2: How does HFBA contribute to oil absorption in materials like polyurethane foam?

A2: Modifying polyurethane foam with HFBA via Chemical Vapor Deposition (CVD) dramatically improves its oil absorption capacity. [] This modification significantly enhances surface hydrophobicity due to the presence of fluorine. Notably, polyurethane foam modified with poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (PHFBA) exhibits superior absorption across various oils, including chloroform, acetone, cyclohexane, and edible oil. []

Q3: Can HFBA be used to create environmentally friendly materials?

A3: Yes, HFBA plays a crucial role in developing "green" ABCBA penta-block elastomers. [] These elastomers are synthesized using RAFT emulsion polymerization in a surfactant and organic solvent-free environment. The process uses HFBA as a monomer to build the final block of the penta-block terpolymer. [] This method provides a clean and sustainable approach to producing high-performance elastomeric materials.

Q4: How does the structure of HFBA affect its polymerization behavior?

A4: HFBA's partially water-soluble nature is key to its controlled polymerization in emulsifier-free emulsion systems. [, ] Studies show that employing an amphiphilic RAFT agent during polymerization allows for the creation of stable, mono-dispersed latexes with particle sizes around 100 nm. [] The polymerization process is impacted by factors like the concentration of the RAFT agent and the reaction temperature. []

Q5: How does incorporating HFBA affect the properties of polyurethane acrylate prepolymers?

A5: Adding HFBA as a component in fluorine-containing polyurethane acrylate photosensitive prepolymer (FPUA) significantly improves both thermal stability and surface hydrophobicity of the resulting films. [] This modification broadens the potential applications of FPUA in various fields requiring these enhanced properties.

Q6: Are there any challenges in using HFBA in material synthesis?

A6: Maintaining the integrity of PHFBA thin films during post-synthesis modifications like hydrolysis can be challenging. [] Research indicates that without crosslinking with agents like di(ethylene glycol) divinyl ether (DEGDVE) and grafting with trichlorovinyl silane, these films tend to degrade rapidly during hydrolysis. [] Understanding these limitations is crucial for developing robust and durable materials incorporating HFBA.

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